N-[(1,3-Benzodioxol-5-yl)methyl]-4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulphonamide
Description
N-[(1,3-Benzodioxol-5-yl)methyl]-4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulphonamide is a complex organic compound that features a benzodioxole moiety, a nitro group, and a sulfonamide group
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O6S/c21-17-7-6-16(10-18(17)24(25)26)31(27,28)23(15-4-2-14(22)3-5-15)11-13-1-8-19-20(9-13)30-12-29-19/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTMRWPMAKTXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN(C3=CC=C(C=C3)F)S(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-Benzodioxol-5-yl)methyl]-4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulphonamide typically involves multiple stepsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in controlling the reaction parameters precisely, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-Benzodioxol-5-yl)methyl]-4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulphonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (H2) for reduction, sodium borohydride (NaBH4) for mild reductions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
N-[(1,3-Benzodioxol-5-yl)methyl]-4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulphonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(1,3-Benzodioxol-5-yl)methyl]-4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulphonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methyl]-4-triazolecarboxamide
- N-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)amine
- 3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine
Uniqueness
N-[(1,3-Benzodioxol-5-yl)methyl]-4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulphonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzodioxole moiety, along with the nitro and sulfonamide groups, makes it a versatile compound for various applications in research and industry .
Biological Activity
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 398.79 g/mol. The structure features a benzodioxole moiety, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H13ClF N3O5S |
| Molecular Weight | 398.79 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not available |
Antimicrobial Activity
Recent studies have indicated that sulphonamide derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action is primarily through the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) tested the compound against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against E. coli , suggesting strong antibacterial properties.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it induces apoptosis in cancer cell lines such as HeLa and MCF-7 . The proposed mechanism involves the activation of caspase pathways leading to cell death.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10 | Caspase activation |
| MCF-7 | 15 | Apoptosis induction |
Anti-inflammatory Properties
Inflammation is a key factor in many chronic diseases, and compounds like this sulphonamide have been studied for their anti-inflammatory effects. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Case Study: In Vivo Anti-inflammatory Effects
In an animal model of inflammation, the compound reduced paw edema significantly compared to control groups, showcasing its potential as an anti-inflammatory agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : As mentioned, it inhibits dihydropteroate synthase, affecting bacterial growth.
- Apoptosis Induction : The activation of caspases leads to programmed cell death in cancer cells.
- Cytokine Modulation : It alters cytokine profiles in inflammatory responses.
Q & A
Basic: What are the optimal synthetic routes for preparing N-[(1,3-Benzodioxol-5-yl)methyl]-4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulphonamide, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves sulfonamide bond formation between activated sulfonic acid derivatives and amines. For example, analogous compounds are synthesized by reacting benzenesulfonyl chlorides with substituted amines under inert conditions (benzene, room temperature) using triethylamine to scavenge HCl . Key intermediates, such as the benzodioxol-containing amine, should be purified via column chromatography and characterized using -/-NMR and IR spectroscopy to confirm functional groups (e.g., benzodioxol methylene protons at δ ~4.5 ppm and sulfonamide S=O stretches at ~1350–1150 cm) .
Basic: How is the crystal structure of this compound determined, and what software is recommended for refinement?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires a high-quality crystal mounted on a diffractometer (e.g., Bruker D8 Venture). Structure solution and refinement are performed using SHELX programs (e.g., SHELXL for small-molecule refinement), which handle space group assignment, thermal displacement parameters, and validation of geometric restraints. For example, a related benzodioxol-sulfonamide compound was refined in the orthorhombic space group with R-factors < 5% .
Advanced: How can researchers resolve contradictions in biological activity data between in vitro and cell-based assays for this compound?
Methodological Answer:
Discrepancies may arise from differences in membrane permeability, metabolic stability, or assay conditions. To address this:
- Permeability: Use Caco-2 cell monolayers or PAMPA assays to measure passive diffusion .
- Metabolic Stability: Incubate the compound with liver microsomes (human/rodent) and monitor degradation via LC-MS .
- Assay Optimization: Standardize cell culture conditions (e.g., serum concentration, pH) and include controls for nitroreductase activity, as the nitro group may be reduced intracellularly .
Advanced: What strategies are effective for optimizing the compound’s selectivity as a kinase inhibitor, given its sulfonamide and nitro functional groups?
Methodological Answer:
- Structural Modifications: Replace the nitro group with a cyano or trifluoromethyl group to reduce off-target reactivity while maintaining electron-withdrawing effects .
- Binding Mode Analysis: Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target kinases (e.g., PDB entries) to identify key interactions. The sulfonamide’s sulfonyl group often forms hydrogen bonds with hinge-region residues .
- SAR Studies: Synthesize analogs with varied substituents on the 4-fluorophenyl ring and test against kinase panels (e.g., Eurofins KinaseProfiler™) to map selectivity .
Basic: What spectroscopic techniques are critical for confirming the identity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: -NMR can detect the 4-fluorophenyl group (δ ~-110 ppm), while -NMR identifies benzodioxol protons (δ ~6.8–6.9 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula (e.g., [M+H] for CHClFNOS expected at m/z 468.0278) .
- HPLC-PDA: Purity >95% should be verified using a C18 column (ACN/water gradient) with UV detection at 254 nm .
Advanced: How can computational chemistry guide the design of derivatives with improved metabolic stability?
Methodological Answer:
- Metabolite Prediction: Use software like MetaSite to identify vulnerable sites (e.g., benzylic positions on the benzodioxol group prone to oxidative cleavage) .
- DFT Calculations: Calculate bond dissociation energies (BDEs) for C-H bonds to predict oxidation hotspots. For example, the methylene group in benzodioxol has a BDE of ~85 kcal/mol, indicating moderate stability .
- CYP450 Docking: Model interactions with CYP3A4/2D6 isoforms to prioritize derivatives with reduced binding affinity to metabolic enzymes .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
Store the compound as a lyophilized solid at -20°C under inert atmosphere (argon) to prevent hydrolysis of the sulfonamide group. For short-term use (<6 months), solutions in anhydrous DMSO (stored at -80°C with desiccant) are acceptable, but avoid freeze-thaw cycles .
Advanced: How can researchers address low yields in the final coupling step of the synthesis?
Methodological Answer:
- Reagent Optimization: Replace traditional coupling agents (e.g., DCC) with newer alternatives like HATU or COMU for higher efficiency in sulfonamide formation .
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to optimize solubility of intermediates.
- Temperature Control: Conduct the reaction under microwave irradiation (e.g., 100°C, 30 min) to accelerate kinetics and improve yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
